molecular formula C23H18FNO4 B14942834 3-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide

3-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide

Cat. No.: B14942834
M. Wt: 391.4 g/mol
InChI Key: RUWPRAXQCLNWDQ-UHFFFAOYSA-N
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Description

3-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a fluoro group and a benzodioxin moiety, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This could include the use of advanced catalysts and reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide is unique due to its specific substitution pattern and the presence of the benzodioxin moiety. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C23H18FNO4

Molecular Weight

391.4 g/mol

IUPAC Name

3-fluoro-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C23H18FNO4/c1-14-5-7-15(8-6-14)22(26)18-12-20-21(29-10-9-28-20)13-19(18)25-23(27)16-3-2-4-17(24)11-16/h2-8,11-13H,9-10H2,1H3,(H,25,27)

InChI Key

RUWPRAXQCLNWDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C4=CC(=CC=C4)F)OCCO3

Origin of Product

United States

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